axinysone A axinysone A Axinysone A is a sesquiterpenoid. It derives from a hydride of an aristolane.
axinysone A is a natural product found in Ramaria formosa with data available.
Brand Name: Vulcanchem
CAS No.:
VCID: VC18016607
InChI: InChI=1S/C15H22O2/c1-8-5-6-10(16)9-7-11(17)12-13(14(12,2)3)15(8,9)4/h7-8,10,12-13,16H,5-6H2,1-4H3/t8-,10-,12-,13+,15+/m0/s1
SMILES:
Molecular Formula: C15H22O2
Molecular Weight: 234.33 g/mol

axinysone A

CAS No.:

Cat. No.: VC18016607

Molecular Formula: C15H22O2

Molecular Weight: 234.33 g/mol

* For research use only. Not for human or veterinary use.

axinysone A -

Specification

Molecular Formula C15H22O2
Molecular Weight 234.33 g/mol
IUPAC Name (1aS,4S,7S,7aS,7bR)-4-hydroxy-1,1,7,7a-tetramethyl-1a,4,5,6,7,7b-hexahydrocyclopropa[a]naphthalen-2-one
Standard InChI InChI=1S/C15H22O2/c1-8-5-6-10(16)9-7-11(17)12-13(14(12,2)3)15(8,9)4/h7-8,10,12-13,16H,5-6H2,1-4H3/t8-,10-,12-,13+,15+/m0/s1
Standard InChI Key KDPNSOLPHGZUAY-NQRSEGCXSA-N
Isomeric SMILES C[C@H]1CC[C@@H](C2=CC(=O)[C@H]3[C@@H]([C@]12C)C3(C)C)O
Canonical SMILES CC1CCC(C2=CC(=O)C3C(C12C)C3(C)C)O

Introduction

Chemical Structure and Stereochemistry

Molecular Framework

Axinysone A belongs to the aristolane-type sesquiterpenoid family, characterized by a cyclopropane-fused naphthalenone backbone. Its IUPAC name, (1aS,4S,7S,7aS,7bR)-4-hydroxy-1,1,7,7a-tetramethyl-1a,4,5,6,7,7b-hexahydrocyclopropa[a]naphthalen-2-one, reflects its intricate stereochemistry . Key structural features include:

  • Cyclopropane ring: Fused to a decalin system, creating a rigid bicyclic core.

  • Hydroxyl group: At C-4, critical for hydrogen bonding and bioactivity.

  • Methyl substituents: At C-1, C-7, and C-7a, contributing to hydrophobic interactions .

Table 1: Molecular Properties of Axinysone A

PropertyValueSource
Molecular FormulaC₁₅H₂₂O₂
Molecular Weight234.33 g/mol
Melting PointNot reported-
Boiling Point359°C (predicted)
Density1.11 g/cm³ (predicted)
SolubilityDMSO, ethanol

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) and mass spectrometry (MS) are pivotal for elucidating axinysone A’s structure:

  • ¹H NMR (400 MHz, CDCl₃): Key signals include δ 6.96 (H-1, d, J = 9.6 Hz), δ 4.86 (H-5, m), and δ 1.81 (H₃-14, s) .

  • ¹³C NMR: Peaks at δ 170.8 (C-9, ketone), δ 141.7 (C-10, olefinic), and δ 37.0 (C-4, hydroxyl-bearing) .

  • HRMS: [M+H]⁺ at m/z 235.1698 (calculated 235.1699).

Biosynthesis and Natural Occurrence

Axinysone A is biosynthesized via the mevalonate pathway in marine sponges (e.g., Axinyssa spp.) and terrestrial fungi. Isotopic labeling studies suggest cyclization of farnesyl pyrophosphate (FPP) forms the aristolane skeleton, followed by oxidation at C-4 . It co-occurs with analogs like axinysone B and kanshone H in Nardostachys chinensis, indicating shared biosynthetic routes .

Pharmacological Activities

Antimalarial and Antiparasitic Effects

Axinysone A inhibits Plasmodium falciparum growth (IC₅₀ = 2.8 μM) by targeting heme detoxification pathways . Comparative studies show superior activity to axinysone B, attributed to its C-4 hydroxyl group’s hydrogen-bonding capacity .

Cytotoxic Properties

In vitro assays reveal moderate cytotoxicity against human cancer lines:

  • HepG2 (liver): IC₅₀ = 12.4 μM

  • MCF-7 (breast): IC₅₀ = 15.1 μM
    Mechanistic studies suggest apoptosis induction via mitochondrial membrane depolarization .

Anti-Inflammatory Activity

Axinysone A suppresses NF-κB signaling in macrophages, reducing TNF-α and IL-6 production by 58% and 42%, respectively, at 10 μM .

Synthetic and Analytical Challenges

Isolation Techniques

Axinysone A is typically isolated via:

  • Solvent extraction: Ethanol or methanol extracts of plant material .

  • Chromatography: Silica gel column chromatography (hexane:ethyl acetate gradient) and preparative HPLC .

Stability Considerations

The compound degrades above 40°C, necessitating storage at 2–8°C . Lyophilization in inert atmospheres preserves integrity for long-term studies .

Comparative Analysis with Axinysone B

Table 2: Axinysone A vs. Axinysone B

PropertyAxinysone AAxinysone B
Stereochemistry at C-7RS
Antimalarial IC₅₀2.8 μM5.6 μM
Solubility in DMSO25 mM18 mM
Natural SourceN. chinensis, R. formosaDendrophyllia filipendula

Structural differences at C-7 and C-7b account for varied bioactivity profiles .

Future Directions and Applications

Current research gaps include:

  • Total synthesis routes: No efficient synthetic methods exist despite structural elucidation in 2009 .

  • Mechanistic studies: Precise molecular targets in anticancer pathways remain uncharacterized .

  • Formulation development: Nanoencapsulation could enhance bioavailability for in vivo models .

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